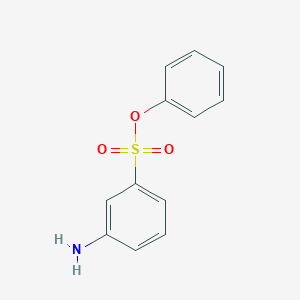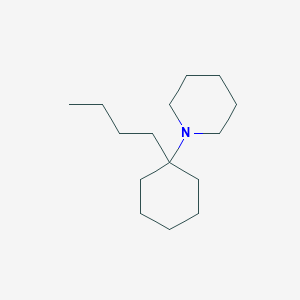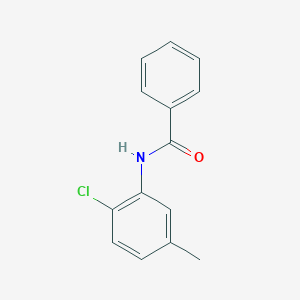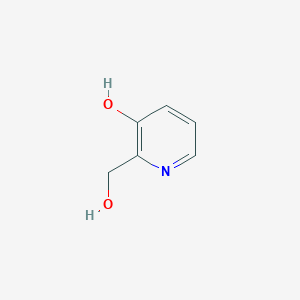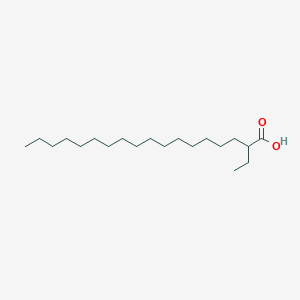![molecular formula C18H16Cl4O2 B082974 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol CAS No. 13168-35-9](/img/structure/B82974.png)
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol, also known as CP 55,940, is a synthetic cannabinoid that was first synthesized in 1974. It is a potent agonist of the cannabinoid receptors and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 is a potent agonist of the cannabinoid receptors, CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological effects. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in peripheral tissues, including immune cells. Activation of these receptors leads to a range of effects, including pain relief, anti-inflammatory effects, and modulation of immune function.
Effets Biochimiques Et Physiologiques
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has been shown to have a range of biochemical and physiological effects. It has been shown to have potent analgesic effects in animal models of pain, and has been studied for its potential use in the treatment of chronic pain. Additionally, 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis. 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has also been shown to have anti-tumor effects, and has been studied for its potential use in the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has several advantages as a tool in laboratory experiments. It is a potent agonist of the cannabinoid receptors, and has been extensively studied for its effects on various physiological processes. Additionally, it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, there are also limitations to its use. 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 is a synthetic compound, and its effects may not accurately reflect those of endogenous cannabinoids. Additionally, it has been shown to have potential side effects, including changes in blood pressure and heart rate.
Orientations Futures
There are several potential future directions for research on 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940. One area of interest is its potential use in the treatment of neurological disorders, such as multiple sclerosis and epilepsy. Additionally, there is ongoing research into the use of 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 as a tool in the study of the endocannabinoid system and its role in various physiological processes. Finally, there is ongoing research into the development of synthetic cannabinoids with improved therapeutic profiles, including reduced side effects and improved efficacy.
Méthodes De Synthèse
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 can be synthesized using several methods, including the reaction of 4-chloro-3-methylphenol with cyclohexanone in the presence of sodium hydroxide and the reaction of 3,5-dichloro-4-hydroxybenzoyl chloride with cyclohexanone in the presence of triethylamine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-tumor agent. It has also been studied for its potential use in the treatment of neurological disorders, such as multiple sclerosis and epilepsy. Additionally, 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has been used as a tool in the study of the endocannabinoid system and its role in various physiological processes.
Propriétés
Numéro CAS |
13168-35-9 |
|---|---|
Nom du produit |
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol |
Formule moléculaire |
C18H16Cl4O2 |
Poids moléculaire |
406.1 g/mol |
Nom IUPAC |
2,6-dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol |
InChI |
InChI=1S/C18H16Cl4O2/c19-12-6-10(7-13(20)16(12)23)18(4-2-1-3-5-18)11-8-14(21)17(24)15(22)9-11/h6-9,23-24H,1-5H2 |
Clé InChI |
ANLICCDGDIUHJE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC(=C(C(=C2)Cl)O)Cl)C3=CC(=C(C(=C3)Cl)O)Cl |
SMILES canonique |
C1CCC(CC1)(C2=CC(=C(C(=C2)Cl)O)Cl)C3=CC(=C(C(=C3)Cl)O)Cl |
Autres numéros CAS |
13168-35-9 |
Synonymes |
2,6-dichloro-4-[1-(3,5-dichloro-4-hydroxy-phenyl)cyclohexyl]phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



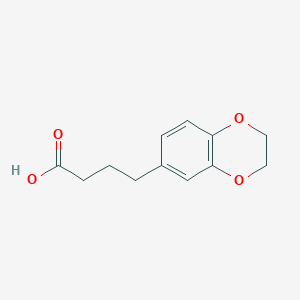

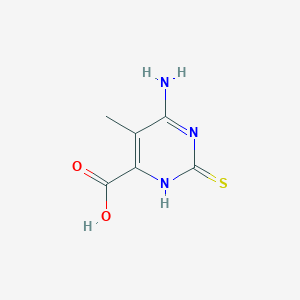

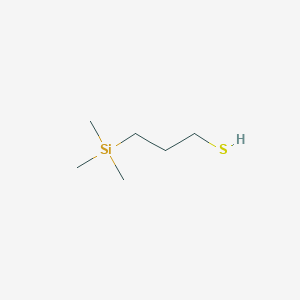
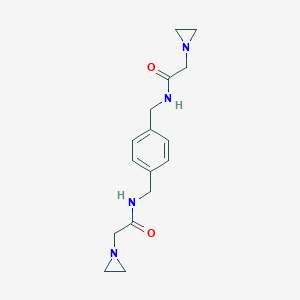
![Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B82903.png)
